Propane vs. Ethane Linker: Spacer Length Comparison
The target compound employs a three-carbon propane spacer between the ether oxygen and the sulfonyl chloride, whereas its closest commercial analog—2-((3,5-dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride (CAS 1343073-94-8)—uses a two-carbon ethane spacer. Vendor-certified datasheets show the target has a molecular weight of 268.80 Da versus 254.77 Da for the ethane analog, a LogP of 2.34 versus 2.28, and both carry identical hydrogen-bond acceptor counts (3) . The additional methylene unit extends the spatial reach of the sulfonyl chloride from the cyclohexyl anchor by approximately 1.2–1.5 Å, a difference that can determine whether a PROTAC ternary complex forms productively when the linker length must span a specific E3-ligase–target-protein distance .
| Evidence Dimension | Linker spacer length (ether-O to –SO₂Cl) and derived physicochemical properties |
|---|---|
| Target Compound Data | MW: 268.80 Da; LogP: 2.34; H-Bond Acceptors: 3; Spacer: –O–CH₂–CH₂–CH₂–SO₂Cl (propane) |
| Comparator Or Baseline | 2-((3,5-Dimethylcyclohexyl)oxy)ethane-1-sulfonyl chloride: MW 254.77 Da; LogP: 2.28; H-Bond Acceptors: 3; Spacer: –O–CH₂–CH₂–SO₂Cl (ethane) |
| Quantified Difference | ΔMW = +14.03 Da; ΔLogP = +0.06; ΔSpacer Length ≈ +1 C–C bond (~1.2–1.5 Å) |
| Conditions | Physicochemical data sourced from Fluorochem Ltd. Certificates of Analysis and product specification sheets, measured under standard laboratory conditions. |
Why This Matters
For PROTAC and bifunctional degrader design, linker length critically governs ternary complex formation efficiency; the target compound provides a distinct spacer length not accessible with the ethane analog.
